molecular formula C10H15NO B091729 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 18870-77-4

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B091729
CAS RN: 18870-77-4
M. Wt: 165.23 g/mol
InChI Key: UNLWGQOETWJJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with isopropyl and methyl groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 260.9±35.0 °C at 760 mmHg, and a flash point of 111.6±25.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its refractivity is 50.1±0.5 cm3, and its polarizability is 19.9±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

Research in the field has demonstrated the synthesis of various fused β-carbolines, including pyrrolo[3,2-c]-β-carbolines, through the condensation of related pyrrole carbaldehydes with other reagents. This synthesis route highlights the potential for creating complex organic structures with significant pharmacological and material science applications (Condie & Bergman, 2004).

Enantiomer Separation and Studies

Sterically hindered N-aryl pyrroles, similar in structure to the subject compound, have been synthesized, and their enantiomers separated. This research provides insights into the molecular properties that influence racemization barriers, which are critical for developing chiral drugs and materials (Vorkapić-Furač et al., 1989).

Understanding Molecular Interactions

Studies have focused on the intramolecular hydrogen bonding effects in pyrrole-2-carbaldehyde oximes, which are relevant for understanding the behavior of similar pyrrole derivatives in various chemical environments. Such insights are crucial for designing compounds with desired physical and chemical properties (Afonin et al., 2009).

Catalysis and Polymerization

Aluminum and zinc complexes supported by pyrrole-based ligands have been synthesized, characterizing their utility in catalyzing the ring-opening polymerization of ε-caprolactone. This application underscores the role of pyrrole derivatives in developing new catalytic systems for polymer science (Qiao, Ma, & Wang, 2011).

Heterocyclic Compound Synthesis

The reactivity of pyrrolecarbaldehydes has been explored for synthesizing heterocyclic compounds, such as pyrrolo[2,1-b]thiazoles, with potential pharmacological applications. This area of research demonstrates the versatility of pyrrole derivatives in contributing to the diversity of organic compounds (Mackie et al., 1973).

properties

IUPAC Name

2,5-dimethyl-1-propan-2-ylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)11-8(3)5-10(6-12)9(11)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLWGQOETWJJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368762
Record name 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

18870-77-4
Record name 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.